molecular formula C5H7N2O4- B1265093 N-iminiumylmethyl-L-aspartate

N-iminiumylmethyl-L-aspartate

Cat. No. B1265093
M. Wt: 159.12 g/mol
InChI Key: XTPIFIMCFHNJOH-VKHMYHEASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-iminiumylmethyl-L-aspartate is conjugate base of N-formimidoyl-L-aspartic acid. It is a conjugate base of a N-formimidoyl-L-aspartic acid.

Scientific Research Applications

Aspartate Transcarbamylase Interaction

N-iminiumylmethyl-L-aspartate, specifically in the form of N-(Phosphonacetyl)-L-aspartate (PALA), interacts with aspartate transcarbamylase, a key enzyme in the pyrimidine biosynthesis pathway. This interaction was studied by Collins and Stark (1971) in Escherichia coli, demonstrating that PALA binds to the enzyme more tightly than its natural substrates, indicating its potential as a transition state analogue inhibitor (Collins & Stark, 1971).

Metabolic Engineering

Piao et al. (2019) explored the use of L-aspartate, a derivative of N-iminiumylmethyl-L-aspartate, in metabolic engineering. They designed a pathway in Escherichia coli for efficient L-aspartate biosynthesis directly from glucose, highlighting the compound's role as a 4-carbon platform in biotechnological applications (Piao et al., 2019).

Antitumor Activity

PALA's antitumor activity has been investigated due to its role as an inhibitor of de novo pyrimidine nucleotide biosynthesis. Johnson et al. (1976) reported its efficacy against various transplantable tumors in mice, making it a candidate for cancer therapy (Johnson et al., 1976).

Enantioselective Synthesis

The enantioselective synthesis of N-Substituted aspartic acids, including derivatives of N-iminiumylmethyl-L-aspartate, has been explored for pharmaceutical applications. Veetil et al. (2013) utilized engineered variants of methylaspartate ammonia lyase for this purpose, highlighting the compound's role in synthesizing important building blocks for various pharmaceuticals and synthetic enzymes (Veetil et al., 2013).

Heavy Metal Ion Removal

Poly(amide-hydrazide-imide)s containing L-aspartic acid, a related compound, have been developed for environmental applications, particularly in heavy metal ion removal. Vakili et al. (2015) synthesized these polymers and demonstrated their effectiveness in adsorbing heavy metal cations like Pb and Cd (Vakili et al., 2015).

properties

Product Name

N-iminiumylmethyl-L-aspartate

Molecular Formula

C5H7N2O4-

Molecular Weight

159.12 g/mol

IUPAC Name

(2S)-2-(aminomethylideneazaniumyl)butanedioate

InChI

InChI=1S/C5H8N2O4/c6-2-7-3(5(10)11)1-4(8)9/h2-3H,1H2,(H2,6,7)(H,8,9)(H,10,11)/p-1/t3-/m0/s1

InChI Key

XTPIFIMCFHNJOH-VKHMYHEASA-M

Isomeric SMILES

C([C@@H](C(=O)[O-])[NH+]=CN)C(=O)[O-]

Canonical SMILES

C(C(C(=O)[O-])[NH+]=CN)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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